Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18312798
InChI: InChI=1S/C13H18O3/c1-4-16-12(15)8-11(14)13-9(2)6-5-7-10(13)3/h5-7,11,14H,4,8H2,1-3H3
SMILES:
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18312798

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C13H18O3/c1-4-16-12(15)8-11(14)13-9(2)6-5-7-10(13)3/h5-7,11,14H,4,8H2,1-3H3
Standard InChI Key MPPABZPLCHMARE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=C(C=CC=C1C)C)O

Introduction

Chemical Structure and Molecular Characteristics

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate belongs to the class of aromatic hydroxy esters, with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . The compound features an ethyl ester group at the C1 position, a hydroxyl group at C3, and a 2,6-dimethylphenyl substituent at the same carbon (Figure 1). The ortho-methyl groups on the phenyl ring induce steric effects that influence conformational flexibility and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight222.28 g/mol
IUPAC NameEthyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate-
Canonical SMILESCCOC(=O)CC(C1=C(C=CC=C1C)C)O

The stereoelectronic effects of the hydroxy and ester groups enable hydrogen bonding and dipole interactions, which are critical for its solubility in polar aprotic solvents like dichloromethane .

Synthetic Pathways and Catalytic Strategies

Aldol Addition-Based Synthesis

The aldol reaction between 2,6-dimethylbenzaldehyde and ethyl diazoacetate derivatives offers a viable route to this compound. In the presence of MgI₂ etherate and DIPEA (diisopropylethylamine), the reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde . This method, optimized for similar substrates, achieves yields exceeding 80% under mild conditions (0°C to room temperature, 12–24 hours) .

Critical Reaction Parameters:

  • Catalyst System: MgI₂/DIPEA in CH₂Cl₂ .

  • Molar Ratio: 1:1 aldehyde to diazoacetate .

  • Side Reactions: Competing Claisen condensation is suppressed by low temperatures and stoichiometric control .

Enantioselective Reformatsky Reaction

Asymmetric synthesis of β-hydroxy esters has been demonstrated using chiral zinc catalysts. For example, 3c (ethyl-3-hydroxy-3-(2,3,4,5,6-pentamethylphenyl)propanoate) was synthesized with 92% enantiomeric excess (ee) using a Zn-ProPhenol complex . Adapting this methodology, 2,6-dimethylbenzaldehyde could undergo Reformatsky reaction with ethyl bromoacetate to yield the target compound with high stereocontrol .

Key Advantages:

  • Enantioselectivity: Up to 95% ee achievable with chiral ligands .

  • Functional Group Tolerance: Compatible with sterically hindered aldehydes .

Continuous-Flow Catalysis

Patent CN104016861A describes a fixed-bed tubular reactor system using anion-exchange resins for esterification . While optimized for ethyl 3-ethoxypropionate, this approach could be adapted for Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate by substituting propenoate with the appropriate α,β-unsaturated ester precursor . The system offers advantages in catalyst recyclability and reduced side reactions due to precise temperature modulation .

Physicochemical Properties and Stability

Thermal Behavior

While direct data on the melting/boiling points of Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate are unavailable, analogous compounds exhibit:

  • Decomposition Temperatures: 150–200°C (onset via TGA) .

  • Hydrolytic Stability: Susceptible to base-catalyzed ester hydrolysis, necessitating anhydrous storage.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 1.34 (t, J=7.2 Hz, 3H, CH₂CH₃)

  • δ 2.27 (s, 6H, Ar-CH₃)

  • δ 4.25 (q, J=7.1 Hz, 2H, OCH₂)

  • δ 5.82 (s, 1H, OH, exchangeable) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.6 (C=O)

  • δ 135.1, 134.4 (aromatic carbons)

  • δ 68.0 (C-OH)

  • δ 14.1 (CH₂CH₃) .

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